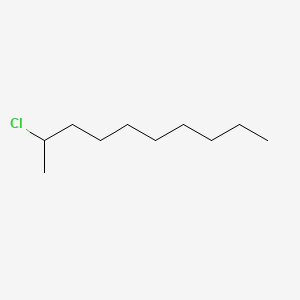

2-Chlorodecane

Description

Structure

3D Structure

Properties

CAS No. |

1002-56-8 |

|---|---|

Molecular Formula |

C10H21Cl |

Molecular Weight |

176.72 g/mol |

IUPAC Name |

2-chlorodecane |

InChI |

InChI=1S/C10H21Cl/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3 |

InChI Key |

OOZCPPCMBPSCDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Chlorodecane from 2-Decanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-chlorodecane from 2-decanol (B1670014), a reaction of significant interest in organic synthesis and for the preparation of intermediates in drug development. The guide provides a comparative analysis of common synthetic methods, detailed experimental protocols, and expected outcomes, supported by quantitative data and visualizations to facilitate comprehension and replication.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry. This compound, a secondary alkyl chloride, is a valuable intermediate for the introduction of a ten-carbon aliphatic chain in the synthesis of more complex molecules. The direct substitution of the hydroxyl group in 2-decanol with a chlorine atom can be achieved through various reagents, each with its own advantages and mechanistic pathways. This guide focuses on the most common and effective methods for this conversion.

Comparative Analysis of Synthetic Methods

Several reagents are capable of converting secondary alcohols to their corresponding chlorides. The choice of reagent often depends on the desired stereochemical outcome, the sensitivity of the substrate to acidic conditions, and the desired yield and purity. The most prominent methods involve the use of thionyl chloride (SOCl₂), both with and without a base such as pyridine (B92270), and the Lucas reagent (a mixture of concentrated hydrochloric acid and zinc chloride).[1]

Thionyl chloride is often the preferred reagent for the chlorination of secondary alcohols as it minimizes the potential for carbocation rearrangements that can occur under strongly acidic conditions.[1] The reaction with thionyl chloride proceeds via a chlorosulfite ester intermediate. The stereochemical outcome of the reaction can be controlled by the presence or absence of a base like pyridine. In the absence of a base, the reaction often proceeds with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. When a base such as pyridine is used, an Sₙ2 mechanism is favored, leading to inversion of configuration.

The Lucas reagent is effective for distinguishing between primary, secondary, and tertiary alcohols based on their reaction rates.[1] Secondary alcohols, like 2-decanol, react at a moderate rate. However, the strongly acidic nature of the Lucas reagent can be incompatible with sensitive functional groups and may lead to side products.

A less common but effective method involves the use of trichloroisocyanuric acid (TCICA) in the presence of triphenylphosphine (B44618). While this method is efficient for primary alcohols, it has been reported to give lower yields with secondary alcohols.

Table 1: Comparison of Synthetic Methods for the Chlorination of 2-Decanol

| Reagent(s) | Typical Reaction Conditions | Mechanism | Advantages | Disadvantages | Reported Yield (Analogous Reactions) |

| Thionyl Chloride (SOCl₂) | Neat or in a non-polar solvent (e.g., toluene), reflux | Sₙi (retention) | Gaseous byproducts (SO₂, HCl) simplify purification; avoids strong acids.[1] | Can be corrosive and moisture-sensitive. | Not specified |

| Thionyl Chloride (SOCl₂) / Pyridine | Pyridine as solvent or co-solvent, 0 °C to room temperature | Sₙ2 (inversion) | Milder conditions; stereochemical control. | Pyridine can be difficult to remove during workup. | Not specified |

| Lucas Reagent (HCl/ZnCl₂) | Concentrated HCl with ZnCl₂ as a catalyst, room temperature | Sₙ1 | Simple and inexpensive. | Strongly acidic; potential for carbocation rearrangements and side reactions. | Not specified |

| TCICA / Triphenylphosphine | Anhydrous acetonitrile, 60 °C | Appel-type reaction | Mild conditions. | Lower yields for secondary alcohols; triphenylphosphine oxide byproduct can be difficult to remove. | 52% for 2-chlorooctane (B146373) from 2-octanol. |

Recommended Synthetic Protocol: Thionyl Chloride without Pyridine

This protocol is recommended for its straightforward procedure and the ease of purification due to the formation of gaseous byproducts.

Reaction Scheme

Caption: Reaction of 2-decanol with thionyl chloride.

Experimental Procedure

Materials:

-

2-decanol (1.0 eq)

-

Thionyl chloride (1.2 - 1.5 eq)

-

Anhydrous toluene (B28343) (optional, as solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel (optional)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-decanol. If a solvent is to be used, dissolve the 2-decanol in anhydrous toluene. The top of the reflux condenser should be connected to a gas trap containing a solution of sodium hydroxide (B78521) to neutralize the evolved HCl and SO₂ gases.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 - 1.5 equivalents) to the stirred solution of 2-decanol. The addition can be done via a dropping funnel at room temperature. The reaction is exothermic, and cooling in an ice bath may be necessary to control the initial reaction rate.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a stirred, chilled saturated aqueous solution of sodium bicarbonate to neutralize any remaining thionyl chloride and HCl. Caution: This should be done in a fume hood as gas evolution will be vigorous.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude this compound can be purified by vacuum distillation.

-

Expected Yield and Purity

Based on analogous reactions with other secondary alcohols, the expected yield for the synthesis of this compound is in the range of 50-70%. The purity of the distilled product is expected to be high (>95%), as determined by GC analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | A multiplet around 4.0-4.2 ppm corresponding to the proton on the carbon bearing the chlorine atom (CHCl). A doublet around 1.5 ppm for the methyl group adjacent to the chlorine. A triplet around 0.9 ppm for the terminal methyl group of the decane (B31447) chain. A broad multiplet between 1.2-1.8 ppm for the remaining methylene (B1212753) protons. |

| ¹³C NMR | A signal around 60-65 ppm for the carbon attached to the chlorine. Signals in the aliphatic region (14-40 ppm) for the other carbon atoms. |

| IR Spectroscopy | C-H stretching vibrations around 2850-2960 cm⁻¹. A C-Cl stretching vibration in the range of 600-800 cm⁻¹. Absence of a broad O-H stretching band around 3200-3600 cm⁻¹ from the starting material. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observable, with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation patterns would include the loss of HCl and cleavage of the alkyl chain. |

Safety Considerations

-

Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction evolves toxic gases (HCl and SO₂). A gas trap is essential to neutralize these byproducts.

-

The quenching step with sodium bicarbonate is highly exothermic and produces a large volume of gas. It should be performed slowly and with caution.

This guide provides a comprehensive overview for the synthesis of this compound from 2-decanol. By following the detailed protocols and safety precautions, researchers can effectively prepare this valuable chemical intermediate for their applications in drug development and organic synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chlorodecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chlorodecane, a secondary alkyl halide. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and supplements it with established principles and detailed experimental protocols for analogous compounds and reactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, and analytical characterization.

Introduction

This compound (C₁₀H₂₁Cl) is a chlorinated hydrocarbon featuring a chlorine atom at the second position of a ten-carbon aliphatic chain. As a secondary alkyl halide, its chemical behavior is characterized by a propensity for nucleophilic substitution and elimination reactions. While not as extensively studied as its primary isomer, 1-chlorodecane, this compound serves as a potential intermediate in organic synthesis. Understanding its physical properties and chemical reactivity is crucial for its effective utilization in the development of novel molecules, including those with potential pharmaceutical applications. Alkyl halides, in general, are recognized for their role as versatile building blocks in medicinal chemistry, where the introduction of a halogen can modulate a compound's lipophilicity, metabolic stability, and binding interactions[1][2].

Physical Properties of this compound

Precise experimental values for all physical properties of this compound are not consistently reported. The following table summarizes the available data, with some values being calculated or estimated.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁Cl | [3][4] |

| Molecular Weight | 176.73 g/mol | [3][4][5] |

| CAS Number | 1002-56-8 | [3][4] |

| Boiling Point | 217 °C | |

| Density | Data not available | |

| Melting Point | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Insoluble in water; soluble in organic solvents | General chemical principles |

Chemical Properties and Reactivity

As a secondary alkyl halide, this compound can undergo several key reactions, primarily nucleophilic substitution (both SN1 and SN2 mechanisms) and elimination (E2 mechanism). The preferred reaction pathway is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions

Nucleophilic substitution involves the replacement of the chlorine atom by a nucleophile. Strong, non-bulky nucleophiles in polar aprotic solvents tend to favor the Sₙ2 mechanism, while weaker nucleophiles in protic solvents can lead to Sₙ1 reactions.

Elimination Reactions

When treated with a strong, sterically hindered base, this compound is expected to undergo an E2 elimination reaction to form a mixture of decene isomers. The use of a bulky base like potassium tert-butoxide typically favors the formation of the less substituted alkene (Hofmann product), while a smaller base like sodium ethoxide may yield the more substituted Zaitsev product as the major isomer.

Formation of Grignard Reagents

Like other alkyl halides, this compound can react with magnesium metal in an anhydrous ether solvent to form a Grignard reagent, 2-decylmagnesium chloride. This organometallic compound is a potent nucleophile and a strong base, widely used for the formation of new carbon-carbon bonds.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and characteristic reactions of alkyl halides, which are applicable to this compound.

Synthesis of Secondary Alkyl Chlorides

A common method for the synthesis of secondary alkyl chlorides is the reaction of the corresponding alcohol with a chlorinating agent. The Lucas test, which uses a mixture of concentrated hydrochloric acid and zinc chloride, is a classic example that proceeds via an Sₙ1 mechanism for secondary and tertiary alcohols.

Protocol: Synthesis of this compound from 2-Decanol using Lucas Reagent

-

Reagent Preparation: Prepare the Lucas reagent by dissolving 62.5 g of anhydrous zinc chloride in 47 mL of concentrated hydrochloric acid, while cooling in an ice bath to manage the exothermic dissolution[6].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 0.1 mol of 2-decanol.

-

Reaction Execution: Add 50 mL of the prepared Lucas reagent to the flask. Stir the mixture at room temperature. The formation of a cloudy solution or a separate oily layer indicates the formation of this compound[6][7]. For secondary alcohols, this reaction may take several minutes to occur and might require gentle heating to proceed at a reasonable rate[7].

-

Work-up and Purification: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer, wash it with cold water, then with a 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and purify the crude this compound by fractional distillation.

Figure 1: Synthesis workflow for this compound from 2-decanol.

Dehydrochlorination (E2 Elimination)

Protocol: Dehydrochlorination of this compound with Potassium tert-Butoxide

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 0.1 mol of this compound in 100 mL of anhydrous tert-butanol[8].

-

Reagent Addition: Add 0.12 mol of potassium tert-butoxide to the solution[8].

-

Reaction Execution: Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress by gas chromatography (GC)[8].

-

Work-up and Purification: After cooling the reaction mixture, carefully add cold water. Separate the organic layer and wash it with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting mixture of decene isomers can be purified by fractional distillation[8].

Grignard Reagent Formation and Reaction

Protocol: Preparation of 2-Decylmagnesium Chloride and Reaction with an Aldehyde

-

Apparatus Preparation: All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to exclude moisture[9].

-

Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel, a reflux condenser with a calcium chloride drying tube, and a magnetic stirrer, place 0.12 g-atom of magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Add a solution of 0.1 mol of this compound in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 30 minutes to ensure complete reaction[10][11].

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 0.1 mol of a chosen aldehyde (e.g., benzaldehyde) in 20 mL of anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Work-up and Purification: After the addition is complete, remove the ice bath and stir the mixture for 1 hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the ether by rotary evaporation. The resulting secondary alcohol can be purified by column chromatography or distillation.

Figure 2: Pathway for the Grignard reaction of this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing the purity of this compound and for monitoring reaction progress. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for the chlorine atom.

Typical GC-MS Parameters:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Scan Range | 40-400 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

¹H NMR: The proton on the carbon bearing the chlorine (C2) will be the most downfield signal in the aliphatic region due to the deshielding effect of the chlorine atom. The signals for the rest of the alkyl chain will appear at higher fields.

-

¹³C NMR: The carbon atom bonded to chlorine (C2) will be significantly downfield compared to the other sp³ hybridized carbons in the chain. The spectrum will be relatively simple, with distinct signals for each carbon in the decane (B31447) chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will be dominated by the characteristic absorptions of the C-H bonds in the alkyl chain. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 550 and 850 cm⁻¹[12].

Reactivity Assessment in a Drug Development Context

In the context of drug development, understanding the reactivity profile of an intermediate like this compound is critical for predicting potential metabolic pathways and for designing synthetic routes to more complex target molecules. The following diagram illustrates a logical workflow for assessing the reactivity of a secondary alkyl halide.

Figure 3: Logical workflow for assessing the reactivity of a secondary alkyl halide.

Conclusion

This compound, as a secondary alkyl halide, possesses a versatile chemical reactivity that makes it a potentially useful intermediate in organic synthesis. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, handling, and characterization based on well-established chemical principles and protocols for analogous compounds. For researchers in drug discovery and development, a thorough understanding of the reactivity of such alkyl halides is essential for the rational design and synthesis of novel therapeutic agents. Further experimental investigation into the specific properties and reactions of this compound is warranted to fully explore its synthetic utility.

References

- 1. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H21Cl | CID 34266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 1002-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Lucas Reagent Formula, Test, Preparation, Mechanism, MSDS [chemistrylearner.com]

- 7. Lucas' reagent - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. adichemistry.com [adichemistry.com]

- 12. merupulu.com [merupulu.com]

Technical Guide: 2-Chlorodecane (CAS No. 1002-56-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chlorodecane, a secondary alkyl halide. While specific research applications for this compound are not extensively documented in publicly available literature, this guide extrapolates its chemical behavior and potential utility based on the established principles of organic chemistry and the known reactivity of similar long-chain halogenated alkanes. The information presented herein is intended to support researchers in understanding its fundamental properties and to provide a basis for potential synthetic applications.

Core Chemical and Physical Properties

This compound is a chlorinated derivative of the ten-carbon alkane, decane. Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1002-56-8 | [1] |

| Molecular Formula | C₁₀H₂₁Cl | [1] |

| Molecular Weight | 176.72 g/mol | [1] |

| Appearance | Colorless Liquid (presumed) | |

| Boiling Point | 174 °C | |

| Melting Point | -30 °C | |

| Density | 0.73 g/cm³ at 25 °C | |

| Water Solubility | Insoluble (presumed) | [2] |

| Synonyms | 2-Decyl chloride, (+/-)-2-Chlorodecane | [1] |

Synthesis and Reactivity

As a secondary alkyl halide, this compound can be synthesized from and participate in a variety of organic reactions. The following sections outline representative experimental protocols.

Illustrative Synthesis of this compound from 2-Decanol (B1670014)

Reaction:

Experimental Protocol:

-

Reaction Setup: In a fume hood, a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing an aqueous solution of sodium hydroxide (B78521) is charged with 2-decanol (1 equivalent). Anhydrous diethyl ether is added as a solvent.

-

Addition of Reagent: The flask is cooled in an ice bath, and thionyl chloride (SOCl₂, 1.2 equivalents) is added dropwise with stirring over 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is carefully poured into ice-water and extracted with diethyl ether.

-

Purification: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate, then with brine, and dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure.

Reactivity and Potential Applications

This compound is expected to undergo reactions typical of secondary alkyl halides, primarily nucleophilic substitution and elimination reactions.

This compound can react with a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.[4][5][6][7] As a secondary halide, it can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions.[4][5][6]

Illustrative Protocol: Synthesis of an Ether via Williamson Ether Synthesis

-

Preparation of Alkoxide: Sodium hydride (1.1 equivalents) is carefully added to a solution of a primary alcohol (e.g., ethanol, 1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Reaction: To the resulting sodium ethoxide solution, this compound (1 equivalent) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ether can be purified by column chromatography.

This compound can be used to prepare a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds.[8][9][10][11][12]

Illustrative Protocol: Preparation of a Tertiary Alcohol

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are stirred in anhydrous diethyl ether. A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed for 1 hour to ensure complete formation of the Grignard reagent.

-

Reaction with a Ketone: The Grignard solution is cooled in an ice bath, and a solution of a ketone (e.g., acetone, 1 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried, and concentrated. The tertiary alcohol is then purified by column chromatography.

Safety and Handling

-

Flammability: May be a combustible liquid.[2] Keep away from heat, sparks, and open flames.

-

Irritation: Expected to be a skin and eye irritant.[13]

-

Toxicity: May be harmful if swallowed or inhaled. The substance is considered very toxic to aquatic life with long-lasting effects.[13]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Signaling Pathways and Biological Activity

There is no information in the searched literature to suggest that this compound is involved in any specific biological signaling pathways. As a simple alkyl halide, it is not expected to have specific interactions with biological receptors or enzymes in the manner of a targeted drug molecule. Its biological effects are more likely to be related to general toxicity due to its alkylating nature or disruption of cell membranes.

Visualizations

Synthetic Workflow for this compound

Caption: Synthesis of this compound from 2-Decanol.

Grignard Reaction Workflow

Caption: Grignard Reaction of this compound with a Ketone.

References

- 1. This compound | C10H21Cl | CID 34266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.be [fishersci.be]

- 3. sciencemadness.org [sciencemadness.org]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 6. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 7. quora.com [quora.com]

- 8. Khan Academy [khanacademy.org]

- 9. Grignard reaction - Wikipedia [en.wikipedia.org]

- 10. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. merckmillipore.com [merckmillipore.com]

Navigating the Solution: A Technical Guide to the Solubility of 2-Chlorodecane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Physicochemical Basis of 2-Chlorodecane's Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute (this compound) and the solvent.[1] this compound (C₁₀H₂₁Cl) possesses a long, nonpolar ten-carbon alkyl chain and a single chlorine atom, which introduces a slight dipole moment. However, the large nonpolar character of the decyl group is the dominant factor influencing its solubility.[2]

The primary intermolecular forces at play are:

-

London Dispersion Forces: These are the most significant forces for the nonpolar alkyl chain of this compound and are the primary forces of attraction in nonpolar solvents like hexane.[3][4] The strength of these forces increases with the size and surface area of the molecule.

-

Dipole-Dipole Interactions: The carbon-chlorine bond in this compound is polar, creating a molecular dipole. This allows for attractive interactions with other polar molecules.[5]

Therefore, this compound is expected to be readily soluble in nonpolar and weakly polar organic solvents where the energy released from the formation of new solute-solvent interactions is comparable to the energy required to break the existing solute-solute and solvent-solvent interactions.[1] Conversely, its solubility in highly polar solvents, like water, is expected to be very low due to the inability of the large nonpolar chain to overcome the strong hydrogen bonding network of water.[5]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table provides a qualitative prediction of its solubility based on the principles of intermolecular forces. For researchers requiring precise quantitative data for applications such as process design, reaction optimization, or formulation development, experimental determination is necessary.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Primary Intermolecular Interactions |

| Hexane | C₆H₁₄ | Nonpolar | High | London Dispersion Forces |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | High | London Dispersion Forces & Dipole-Dipole |

| Chloroform | CHCl₃ | Weakly Polar | High | London Dispersion Forces & Dipole-Dipole |

| Acetone | (CH₃)₂CO | Polar Aprotic | Moderate to High | London Dispersion Forces & Dipole-Dipole |

| Ethanol | C₂H₅OH | Polar Protic | Moderate | London Dispersion Forces, Dipole-Dipole & weak Hydrogen Bonding |

| Methanol | CH₃OH | Polar Protic | Low to Moderate | London Dispersion Forces, Dipole-Dipole & weak Hydrogen Bonding |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.[6]

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Hexane, Diethyl Ether, Chloroform, Acetone, Ethanol, Methanol

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge tubes with screw caps

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

-

Analyze these standards using a validated analytical method (e.g., GC-FID) to generate a calibration curve of instrument response versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in a centrifuge tube. The presence of a separate, undissolved phase of this compound should be visible.

-

Securely cap the tubes to prevent solvent evaporation.

-

Place the tubes in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary studies should be conducted to determine the time to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, allow the tubes to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the undissolved this compound to separate.

-

Alternatively, centrifuge the tubes at the same temperature to facilitate the separation of the excess solute.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. To avoid contamination from the undissolved phase, it is advisable to use a syringe fitted with a chemically resistant filter.

-

Dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as for the standards.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Safety Precautions:

-

All work should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Consult the Safety Data Sheets (SDS) for this compound and all solvents used.

Visualizing the Process: Workflows and Relationships

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Logical relationship of factors influencing this compound solubility.

Caption: Step-by-step workflow for the experimental determination of solubility.

References

- 1. quora.com [quora.com]

- 2. Why is solubility of haloalkanes in water is very how although they a - askIITians [askiitians.com]

- 3. Intermolecular Forces: Physical Properties of Organic Compounds | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Data of 2-Chlorodecane: A Technical Guide

This guide provides a comprehensive overview of the predicted and expected spectroscopic data for 2-chlorodecane, catering to researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, it outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following sections present predicted data based on established spectroscopic principles and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | 3.9 - 4.1 | Multiplet | 1H |

| H-1 | 1.5 - 1.7 | Doublet | 3H |

| H-3 | 1.6 - 1.8 | Multiplet | 2H |

| H-4 to H-9 | 1.2 - 1.4 | Multiplet | 12H |

| H-10 | 0.8 - 0.9 | Triplet | 3H |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 65 - 70 |

| C-4 | 38 - 42 |

| C-3 | 31 - 35 |

| C-5 to C-8 | 28 - 32 |

| C-9 | 22 - 26 |

| C-1 | 22 - 26 |

| C-10 | 13 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are associated with the C-H and C-Cl bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2955 - 2850 | C-H stretch (alkane) | Strong |

| 1465 | C-H bend (methylene) | Medium |

| 1375 | C-H bend (methyl) | Medium |

| 850 - 550 | C-Cl stretch | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Expected Fragmentation Pattern (Electron Ionization - EI)

| m/z | Fragment | Comments |

| 176/178 | [C₁₀H₂₁Cl]⁺ | Molecular ion peak (M⁺) and M+2 peak due to ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio). |

| 141 | [C₁₀H₂₁]⁺ | Loss of Cl radical. |

| 91/93 | [C₄H₈Cl]⁺ | Cleavage at the C4-C5 bond with rearrangement. |

| 63/65 | [CH₂CHCl]⁺ | Common fragment for 2-chloroalkanes. |

| 43 | [C₃H₇]⁺ | Propyl cation, a common alkyl fragment. |

| 29 | [C₂H₅]⁺ | Ethyl cation, a common alkyl fragment. |

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and MS data. Specific parameters may need to be optimized based on the instrument and sample.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place the solution in a liquid IR cell.

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of this compound into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. This is the preferred method for volatile compounds.

-

Direct Infusion: Introduce the sample directly into the ion source via a heated probe or by infusion if it is sufficiently volatile and pure.

Ionization:

-

Electron Ionization (EI): Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion.

Data Interpretation:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of the characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) is a key diagnostic feature.

Visualizations

The following diagrams illustrate the relationships and workflows described in this guide.

An In-depth Technical Guide to the Potential Industrial Applications of 2-Chlorodecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorodecane, a secondary chloroalkane, serves as a versatile chemical intermediate with significant potential in various industrial applications. This technical guide explores its core industrial uses, focusing on its role as a precursor in the synthesis of surfactants, quaternary ammonium (B1175870) compounds, and specialty amines. Detailed chemical properties, synthesis methodologies, and reaction pathways are presented to provide a comprehensive resource for researchers and professionals in chemical synthesis and material science.

Introduction

This compound (C₁₀H₂₁Cl) is a halogenated aliphatic hydrocarbon characterized by a chlorine atom attached to the second carbon of a ten-carbon chain.[1][2] Its structure as a secondary alkyl halide imparts specific reactivity that makes it a valuable building block in organic synthesis. While its primary isomer, 1-chlorodecane, has well-documented applications, this compound offers unique advantages in creating branched-chain derivatives, which can influence the physicochemical properties of the final products. This guide focuses on the potential industrial applications of this compound, providing technical details relevant to its use as a chemical intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in industrial processes. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁Cl | [1][2] |

| Molecular Weight | 176.73 g/mol | [1] |

| CAS Number | 1002-56-8 | [1][2] |

| Appearance | Liquid (at standard conditions) | |

| Boiling Point | 289.1 °C at 760 mmHg (Predicted) | |

| Density | 0.856 g/cm³ (Predicted) | |

| Refractive Index | 1.483 (Predicted) | |

| Flash Point | 123.2 °C (Predicted) | |

| Solubility | Chloroform (Slightly), Methanol (Slightly), THF, Ethyl Acetate, DMF |

Synthesis of this compound

The industrial production of this compound can be achieved through the chlorination of decane (B31447) or the hydrochlorination of decene. A general laboratory-scale synthesis involves the reaction of 2-decanol (B1670014) with a chlorinating agent.

Experimental Protocol: Chlorination of 2-Decanol

This protocol describes a general method for the synthesis of secondary alkyl chlorides from the corresponding alcohols.

Materials:

-

2-Decanol

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl) with a catalyst (e.g., ZnCl₂)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-decanol.

-

Slowly add the chlorinating agent (e.g., thionyl chloride) to the flask, maintaining the temperature with an ice bath.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period to ensure the completion of the reaction.

-

Cool the reaction mixture and quench by carefully adding it to an ice-cold sodium bicarbonate solution to neutralize any excess acid.

-

Extract the organic layer using an appropriate solvent like dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude this compound.

-

Purify the product by fractional distillation under reduced pressure.

Industrial Applications

The primary industrial utility of this compound lies in its function as a chemical intermediate for the synthesis of various valuable compounds.

Surfactant Precursor: Synthesis of Linear Alkylbenzenes (LABs)

A significant application of this compound is in the production of linear alkylbenzenes (LABs), which are key intermediates in the manufacturing of biodegradable detergents.[3] The alkylation of aromatic compounds, such as benzene (B151609), with this compound via a Friedel-Crafts reaction yields 2-phenyldecane (B41316). This is then sulfonated to produce linear alkylbenzene sulfonates (LAS), a major component of synthetic detergents.

Caption: Friedel-Crafts alkylation workflow for 2-phenyldecane synthesis.

Materials:

-

This compound

-

Anhydrous Benzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric acid (for quenching)

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., diethyl ether)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer under an inert atmosphere.

-

Add anhydrous aluminum chloride to the flask.

-

Add a solution of this compound in anhydrous benzene to the dropping funnel.

-

Cool the flask in an ice bath and slowly add the this compound/benzene solution to the stirred suspension of aluminum chloride.

-

After the addition, allow the reaction mixture to stir at room temperature for several hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice and hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting 2-phenyldecane by vacuum distillation.

Synthesis of Secondary Amines

This compound can be used as a precursor for the synthesis of secondary amines, such as 2-decanamine.[4][5] These amines and their derivatives have applications as corrosion inhibitors, flotation agents, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Caption: Synthesis of 2-decanamine from this compound.

Materials:

-

This compound

-

Aqueous or alcoholic solution of Ammonia

-

Sodium hydroxide (B78521)

-

Organic solvent (e.g., diethyl ether)

Procedure:

-

In a high-pressure autoclave, charge this compound and an excess of an aqueous or alcoholic solution of ammonia.

-

Heat the sealed reactor to a specified temperature and maintain the pressure for several hours.

-

Cool the reactor and vent the excess ammonia.

-

Add a solution of sodium hydroxide to neutralize the ammonium chloride formed and to liberate the free amine.

-

Extract the 2-decanamine with an organic solvent.

-

Dry the organic extract over anhydrous potassium carbonate.

-

Remove the solvent under reduced pressure.

-

Purify the 2-decanamine by vacuum distillation.

Synthesis of Quaternary Ammonium Compounds

Quaternary ammonium compounds (Quats) derived from this compound have potential applications as cationic surfactants, phase-transfer catalysts, and biocides. The synthesis involves the reaction of this compound with a tertiary amine.

Caption: Quaternization of this compound.

Materials:

-

This compound

-

Trimethylamine (gas or solution)

-

A polar solvent (e.g., acetonitrile (B52724) or ethanol)

Procedure:

-

Dissolve this compound in a suitable polar solvent in a pressure-rated reaction vessel.

-

Cool the solution and introduce a molar excess of trimethylamine.

-

Seal the vessel and heat the mixture with stirring for several hours.

-

Monitor the reaction progress by techniques such as TLC or GC.

-

After the reaction is complete, cool the vessel and vent any excess trimethylamine.

-

The product may precipitate from the solution upon cooling or can be isolated by removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Conclusion

This compound is a valuable chemical intermediate with a range of potential industrial applications. Its primary utility lies in the synthesis of 2-phenyldecane, a precursor to linear alkylbenzene sulfonate surfactants. Furthermore, it serves as a starting material for the production of specialty secondary amines and quaternary ammonium compounds. The methodologies and reaction pathways detailed in this guide provide a foundation for further research and development into the applications of this versatile molecule. The exploration of its use in the synthesis of novel compounds with tailored properties remains a promising area for industrial and academic research.

References

literature review on 2-chlorodecane synthesis methods

A Technical Guide to the Synthesis of 2-Chlorodecane

Introduction: this compound is a monochlorinated long-chain alkane with the chemical formula C₁₀H₂₁Cl[1]. As an alkyl halide, it serves as a valuable intermediate in organic synthesis, enabling the introduction of the ten-carbon decyl group into various molecules. Its applications can range from the synthesis of surfactants and specialty chemicals to its use as a precursor in the development of more complex organic compounds for materials science and pharmaceutical research. The targeted synthesis of this compound, as opposed to other isomers like 1-chlorodecane, requires specific and regioselective chemical methods. This document provides an in-depth review of the primary synthetic routes for producing this compound, focusing on experimental protocols, reaction yields, and comparative analysis of the methodologies.

Method 1: Nucleophilic Substitution of 2-Decanol (B1670014)

The most reliable and selective method for synthesizing this compound is through the nucleophilic substitution of the hydroxyl group in 2-decanol. This approach offers high regioselectivity, as the chlorine atom directly replaces the hydroxyl group at the C-2 position. Several common reagents can effect this transformation, each with its own advantages and procedural nuances.

Key Reagents and Pathways

-

Thionyl Chloride (SOCl₂): A widely used reagent for converting secondary alcohols to alkyl chlorides. The reaction proceeds with the formation of a chlorosulfite intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification[2]. The reaction can proceed with either inversion or retention of stereochemistry depending on the solvent and the presence of a base like pyridine[3].

-

Phosphorus Chlorides (PCl₅, PCl₃): Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective for this conversion. These reagents are highly reactive and are often suitable for sensitive alcohols[4]. However, the disposal of phosphorus-based waste can be a drawback for larger-scale preparations[4].

-

Trichloroisocyanuric Acid (TCICA) and Triphenylphosphine (B44618) (PPh₃): This combination forms a reactive complex capable of converting alcohols to alkyl chlorides under relatively mild conditions[5]. The reagents are stable, inexpensive, and the reaction is often high-yielding[5]. A primary challenge is the separation of the triphenylphosphine oxide byproduct from the desired product[5].

-

Cyanuric Chloride and DMF: This system provides a mild method for converting alcohols to alkyl chlorides with inversion of configuration[6]. The low cost and low toxicity of cyanuric chloride make it an attractive alternative to other chlorinating agents[6].

Caption: General workflow for the synthesis of this compound from 2-decanol.

Experimental Protocols

Protocol 1: Using Thionyl Chloride (SOCl₂)

-

Objective: To synthesize this compound from 2-decanol using thionyl chloride. This protocol is adapted from standard procedures for converting secondary alcohols.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂), place 2-decanol (1.0 eq).

-

Slowly add thionyl chloride (1.2 eq) to the alcohol at 0 °C with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Protocol 2: Using Trichloroisocyanuric Acid (TCICA) and Triphenylphosphine (PPh₃)

-

Objective: To synthesize this compound using a milder, modern reagent system. This protocol is based on the published method for other secondary alcohols[5].

-

Procedure:

-

In a dry flask under an inert atmosphere, dissolve triphenylphosphine (1.5 eq) in anhydrous acetonitrile.

-

Slowly add trichloroisocyanuric acid (0.53 eq, as 1.58 equivalents of 'Cl') to the solution. The reaction is exothermic.

-

Heat the resulting yellow mixture in a 60°C oil bath.

-

Add 2-decanol (1.0 eq) to the heated mixture and stir for 2 hours.

-

After cooling, add water to the reaction mixture and filter to remove the solid cyanuric acid.

-

Extract the filtrate with pentane (B18724). The triphenylphosphine oxide byproduct is poorly soluble in pentane and will largely be removed.

-

Wash the pentane solution, dry it over a drying agent, and remove the solvent via rotary evaporation.

-

Purify the resulting oil by vacuum distillation.

-

Data Presentation

| Reagent System | Substrate | Product | Yield (%) | Purity (%) | Reference/Notes |

| SOCl₂ | 2-Octanol | 2-Chlorooctane | ~60-80 | >97 | General method, yield is typical for secondary alcohols.[5] |

| TCICA / PPh₃ | 2-Octanol | 2-Chlorooctane | 58 | 98.6 | Reported data for a similar secondary alcohol.[5] |

| PCl₅ | General Alcohols | Alkyl Chlorides | Moderate-High | Variable | Effective but can generate acidic conditions.[4] |

| Cyanuric Chloride / DMF | Geraniol | Geranyl Chloride | 95 | >98 | High yield for a primary alcohol, adaptable for secondary.[6] |

Method 2: Hydrochlorination of 1-Decene (B1663960)

The addition of hydrogen chloride (HCl) across the double bond of an alkene can produce an alkyl chloride. According to Markovnikov's rule, the proton (H⁺) adds to the carbon atom that already has more hydrogen atoms, while the chloride ion (Cl⁻) adds to the more substituted carbon. Therefore, the reaction of 1-decene with HCl is expected to selectively produce this compound.

However, the hydrochlorination of simple, "non-activated" alkenes like 1-decene with HCl gas or aqueous solutions is often impractically slow[7]. This has led to the development of advanced catalytic methods, though classical polar addition remains a fundamental concept[7].

Caption: Markovnikov hydrochlorination of 1-decene to form this compound.

Experimental Protocols

Protocol 3: Classical Hydrochlorination

-

Objective: To synthesize this compound via the addition of HCl to 1-decene.

-

Procedure:

-

Cool a solution of 1-decene in a suitable non-nucleophilic solvent (e.g., pentane or dichloromethane) to 0 °C.

-

Bubble anhydrous HCl gas through the solution for several hours.

-

Alternatively, use a saturated solution of HCl in glacial acetic acid and stir with the alkene.

-

Monitor the reaction by GC to observe the conversion of the starting material. Due to the low reactivity of 1-decene, the reaction may be slow and incomplete[7].

-

Once the reaction has reached the desired conversion, neutralize the excess acid by washing with a cold, dilute sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous calcium chloride, filter, and remove the solvent.

-

Purify the product by vacuum distillation.

-

Data Presentation

Quantitative data for the direct hydrochlorination of 1-decene is sparse in readily available literature, primarily because the reaction is inefficient without specialized catalysts. Yields are often low to moderate, and reaction times can be long. Recent advancements focus on metal-promoted or photocatalytic systems to achieve anti-Markovnikov addition or to improve the efficiency of the Markovnikov process[7][8].

| Method | Reagents | Selectivity | Yield | Reference/Notes |

| Polar Addition | 1-Decene, HCl | Markovnikov (forms 2-chloro) | Low to Moderate | Reaction is typically slow for unactivated alkenes.[7] |

| Radical Addition | 1-Decene, HBr, Peroxides | Anti-Markovnikov (forms 1-bromo) | High | Not applicable for HCl; illustrates regiochemical control.[9] |

| Photocatalysis | 1-Decene, HCl(aq), Photocatalyst | Anti-Markovnikov (forms 1-chloro) | High | Modern method for achieving the opposite regioisomer.[8] |

Method 3: Free-Radical Chlorination of Decane (B31447)

The direct chlorination of decane using chlorine gas (Cl₂) under UV light proceeds via a free-radical chain mechanism[10]. This method involves the abstraction of a hydrogen atom from the alkane chain by a chlorine radical, followed by the reaction of the resulting alkyl radical with Cl₂.

This process is notoriously unselective[10]. The decane molecule has multiple secondary (C-2, C-3, C-4, C-5) and primary (C-1) hydrogens, and all are susceptible to abstraction. While secondary hydrogens are more reactive than primary ones, the statistical abundance of different hydrogens leads to a complex mixture of monochlorinated isomers (1-chlorodecane, this compound, 3-chlorodecane, etc.). Consequently, this method is unsuitable for the targeted laboratory synthesis of pure this compound but is used industrially for producing mixtures of chlorinated alkanes[10].

Caption: Free-radical chlorination of decane leads to a non-selective product mixture.

Data Presentation

The distribution of products depends on the number of each type of hydrogen and their relative reactivity. For free-radical chlorination, the relative reactivity of secondary hydrogens is approximately 3.5 to 5 times greater than that of primary hydrogens[11].

Theoretical Product Distribution for Monochlorination of Decane

-

Primary Hydrogens (C1, C10): 6 hydrogens

-

Secondary Hydrogens (C2-C9): 16 hydrogens

-

Relative Reactivity (approx.): Secondary:Primary ≈ 3.5:1

-

Calculation:

-

Primary contribution: 6 H × 1.0 = 6.0

-

Secondary contribution: 16 H × 3.5 = 56.0

-

Total reactivity factor: 6.0 + 56.0 = 62.0

-

-

Predicted Yields:

-

1-Chlorodecane: (6.0 / 62.0) ≈ 9.7%

-

All Secondary Isomers (2-, 3-, 4-, 5-): (56.0 / 62.0) ≈ 90.3%

-

This compound (4 of 16 sec-H): (4 H * 3.5 / 62.0) ≈ 22.6%

-

This calculation shows that while this compound would be a major component of the secondary fraction, it would be part of an inseparable mixture of isomers, making this method impractical for obtaining a pure sample.

Comparative Summary and Conclusion

| Method | Key Advantage | Key Disadvantage | Selectivity | Typical Yield | Suitability for this compound |

| Substitution of 2-Decanol | High regioselectivity; reliable and well-understood reactions. | Requires 2-decanol precursor; potential for byproduct separation issues. | Excellent | Good to High | Excellent (Recommended) |

| Hydrochlorination of 1-Decene | Atom economical; uses simple starting materials. | Very slow for unactivated alkenes; requires harsh conditions or catalysts. | Good (Markovnikov) | Low to Moderate | Fair (Challenging) |

| Free-Radical Chlorination | Inexpensive starting material (decane). | Extremely poor selectivity; produces a complex mixture of isomers. | Very Poor | N/A (for pure product) | Poor (Not Recommended) |

For researchers, scientists, and professionals in drug development requiring a pure, well-characterized sample of this compound, the nucleophilic substitution of 2-decanol is unequivocally the most effective and recommended synthetic route . Reagents like thionyl chloride or the TCICA/PPh₃ system offer reliable and high-yielding pathways to the desired product with excellent regiochemical control. While hydrochlorination of 1-decene is theoretically sound, its practical application is challenging. Free-radical chlorination of decane is entirely unsuitable for the targeted synthesis of a single isomer and should be avoided.

References

- 1. This compound | C10H21Cl | CID 34266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Advancements in hydrochlorination of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]

- 10. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

reactivity of 2-chlorodecane with nucleophiles

An In-depth Technical Guide to the Reactivity of 2-Chlorodecane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of this compound, a secondary haloalkane, with a variety of nucleophiles. As a secondary substrate, this compound stands at a mechanistic crossroads, capable of undergoing both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The predominant reaction pathway is highly dependent on specific experimental conditions, including the nature of the nucleophile, the solvent, and the temperature. This document details the underlying principles governing this reactivity, presents expected outcomes in tabular format, provides representative experimental protocols, and visualizes the mechanistic pathways using Graphviz diagrams.

Core Concepts: Competing Reaction Pathways

The reactivity of this compound is primarily a competition between four potential mechanisms: Sₙ2, Sₙ1, E2, and E1. The outcome is dictated by a nuanced interplay of several factors.

-

Substrate Structure : this compound is a secondary (2°) alkyl halide. The carbon atom bonded to the chlorine is attached to two other carbon atoms. This structure is sterically more hindered than a primary haloalkane, which slows the rate of Sₙ2 reactions, but it can form a secondary carbocation, which is more stable than a primary one, allowing for Sₙ1 and E1 pathways.[1][2]

-

Nucleophile/Base Strength : The role of the attacking species is critical.

-

Strong Nucleophiles/Weak Bases (e.g., CN⁻, I⁻, N₃⁻) favor the Sₙ2 pathway.

-

Strong, Unhindered Bases (e.g., OH⁻, EtO⁻) are also strong nucleophiles and lead to a mixture of Sₙ2 and E2 products, with E2 being favored at higher temperatures.[3][4]

-

Strong, Sterically Hindered Bases (e.g., t-BuOK) strongly favor the E2 pathway.

-

Weak Nucleophiles/Weak Bases (e.g., H₂O, EtOH) favor Sₙ1 and E1 pathways, as they can wait for the slow formation of a carbocation intermediate.[5][6]

-

-

Solvent : The solvent plays a crucial role in stabilizing transition states and intermediates.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) do not solvate the nucleophile strongly, leaving it highly reactive. These solvents favor Sₙ2 reactions.[1][7]

-

Polar Protic Solvents (e.g., water, ethanol, acetic acid) are capable of hydrogen bonding. They stabilize both the leaving group (Cl⁻) and the carbocation intermediate, thus strongly favoring Sₙ1 and E1 pathways. They can also solvate and weaken strong nucleophiles, disfavoring the Sₙ2 pathway.[5][6]

-

-

Leaving Group : The chloride ion (Cl⁻) is a good leaving group, being the conjugate base of a strong acid (HCl). This allows for all four pathways to be viable.[1]

-

Temperature : Higher temperatures provide the necessary activation energy for elimination reactions, which often have a higher activation energy than substitution. Therefore, heating a reaction mixture generally favors E1 and E2 over Sₙ1 and Sₙ2.[5][8]

Caption: Logical workflow for predicting reaction pathways of this compound.

Mechanistic Pathways

Sₙ2: Bimolecular Nucleophilic Substitution

The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[1] This leads to an inversion of stereochemistry at the chiral center. For secondary halides like this compound, this pathway is sensitive to steric hindrance.

Caption: The concerted Sₙ2 mechanism resulting in stereochemical inversion.

Sₙ1: Unimolecular Nucleophilic Substitution

The Sₙ1 reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-Cl bond to form a planar secondary carbocation intermediate.[5] In the second step, the nucleophile attacks the carbocation. Since the nucleophile can attack from either face of the planar carbocation, the reaction at a chiral center results in a racemic mixture of products.[9]

Caption: The two-step Sₙ1 mechanism proceeding via a carbocation intermediate.

E2: Bimolecular Elimination

The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, while simultaneously the C-Cl bond breaks and a π-bond forms.[3] This reaction requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. With this compound, elimination can lead to a mixture of 1-decene (B1663960) and 2-decene. According to Zaitsev's rule, the more substituted alkene (2-decene) is typically the major product.[10]

Caption: The concerted E2 mechanism leading to the formation of an alkene.

E1: Unimolecular Elimination

The E1 reaction competes with the Sₙ1 reaction as it shares the same first step: formation of a carbocation intermediate.[11][12] In the second step, a weak base (which can be the solvent) removes a β-proton to form the alkene. Like the E2 reaction, the E1 mechanism also favors the formation of the more stable (Zaitsev) alkene.[13]

Caption: The two-step E1 mechanism proceeding via a carbocation intermediate.

Data Presentation: Reactivity with Common Nucleophiles

The following table summarizes the expected major and minor reaction pathways for this compound under various conditions. Note that specific yield percentages are highly dependent on precise experimental conditions and are provided here as general estimates for secondary halides.

| Nucleophile/Base | Reagent Example | Solvent | Predominant Mechanism(s) | Expected Major Product(s) | Expected Minor Product(s) |

| Strong Nucleophile, Weak Base | NaCN | Acetone, DMSO | Sₙ2 | 2-Cyanodecane | 1-Decene, 2-Decene |

| Strong Base, Strong Nucleophile | NaOH | Ethanol/Water | Sₙ2 & E2 (Competition) | 2-Decanol, 2-Decene | 1-Decene |

| Strong Base, Strong Nucleophile | NaOEt | Ethanol | E2 > Sₙ2 | 2-Decene | 2-Ethoxydecane, 1-Decene |

| Strong, Bulky Base | t-BuOK | t-Butanol | E2 | 1-Decene (Hofmann), 2-Decene | - |

| Weak Nucleophile, Weak Base | H₂O | Water (Heat) | Sₙ1 & E1 | 2-Decanol | 1-Decene, 2-Decene |

| Weak Nucleophile, Weak Base | EtOH | Ethanol (Heat) | Sₙ1 & E1 | 2-Ethoxydecane | 1-Decene, 2-Decene |

| Good Nucleophile, Weak Base | NaI | Acetone | Sₙ2 | 2-Iododecane | - |

| Neutral Nucleophile | NH₃ (excess) | Ethanol | Sₙ2 | 2-Aminodecane | - |

Experimental Protocols

The following are generalized, representative protocols. Researchers should optimize conditions for specific applications. Safety Precaution: Haloalkanes, cyanide salts, and strong bases are hazardous. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Sₙ2 Reaction - Synthesis of 2-Cyanodecane

This protocol is based on the reaction of a haloalkane with sodium cyanide in a polar aprotic solvent.[14]

-

Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagents: To the flask, add sodium cyanide (1.2 equivalents) and 40 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Reaction Initiation: Begin stirring and add this compound (1.0 equivalent) to the mixture.

-

Heating: Heat the reaction mixture to 60-70 °C using an oil bath.

-

Monitoring: Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with 30 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude 2-cyanodecane product via vacuum distillation or column chromatography.

Protocol 4.2: E2 Reaction - Synthesis of Decenes

This protocol uses a strong, unhindered base in an alcoholic solvent to favor elimination.[3][4]

-

Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagents: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 equivalents) in 50 mL of absolute ethanol. Allow the solution to cool to room temperature.

-

Reaction Initiation: Add this compound (1.0 equivalent) to the sodium ethoxide solution.

-

Heating: Heat the mixture to reflux (approx. 78 °C) using a heating mantle.

-

Monitoring: Monitor the disappearance of the starting material by GC. The reaction is generally complete in 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully add 50 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract twice with 30 mL portions of pentane (B18724).

-

Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the pentane by distillation (low boiling point).

-

Analysis: Analyze the product mixture by GC-MS to determine the ratio of 1-decene and 2-decene. Further purification can be achieved by fractional distillation.

Conclusion

The reactivity of this compound is a classic example of the competition between substitution and elimination pathways inherent to secondary alkyl halides. A systematic approach, considering the interplay of the nucleophile/base, solvent, and temperature, is essential for predicting and controlling the reaction outcome. Strong, unhindered nucleophiles in polar aprotic solvents favor the Sₙ2 pathway, leading to substitution with inversion of stereochemistry. Conversely, strong bases, particularly at elevated temperatures, promote the E2 pathway, yielding primarily the thermodynamically stable Zaitsev alkene. Weak nucleophiles in polar protic solvents result in a mixture of Sₙ1 and E1 products via a common carbocation intermediate. This guide provides the foundational principles and practical starting points for researchers to effectively utilize this compound and related secondary haloalkanes in synthesis.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Chlorodecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and chirality of 2-chlorodecane, a halogenated alkane with a single stereocenter. The guide details the properties of its enantiomers, (R)- and (S)-2-chlorodecane, and outlines established methodologies for their stereoselective synthesis and analytical separation. Key topics include the theoretical basis of chirality in this molecule, detailed experimental protocols for the synthesis of enantiomerically enriched this compound, and analytical techniques for determining enantiomeric purity, including chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC). This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the stereochemical aspects of long-chain alkyl halides.

Introduction to the Stereochemistry of this compound

This compound (C₁₀H₂₁Cl) is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a chlorine atom, a methyl group, and an octyl group. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-chlorodecane and (S)-2-chlorodecane.